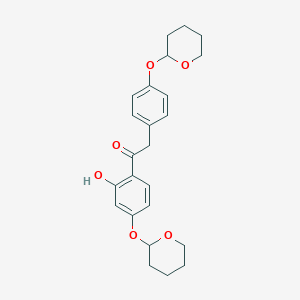

1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone

Descripción general

Descripción

1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone is a useful research compound. Its molecular formula is C24H28O6 and its molecular weight is 412.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone , also known as CAS No. 111841-07-7 , is a synthetic derivative with potential biological activities. Its structure features a phenolic moiety linked to a tetrahydropyran group, which may influence its pharmacological properties. This article explores its biological activity, including anticancer effects, neuroprotective properties, and other relevant findings from recent studies.

The molecular formula of the compound is , with a molecular weight of approximately 236.26 g/mol. It is characterized as an off-white solid, and its synthesis involves the reaction of 2,3-dihydropyran with resacetophenone under acidic conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, research on chalcones and diarylpentanoids has demonstrated their ability to induce p53-dependent growth inhibition in human cancer cells . These findings suggest that the presence of specific functional groups, such as the tetrahydropyran moiety, may enhance selectivity and potency against cancer cell lines.

| Compound | GI50 (µM) | Selectivity Index |

|---|---|---|

| 1-(2-Hydroxy...) | TBD | TBD |

| Chalcone CM-M345 | 2.6 | Higher than control |

| Diarylpentanoid BP-C4 | 6.7 | Higher than control |

Neuroprotective Effects

The neuroprotective properties of similar compounds have been investigated in models of neurotoxicity. For example, certain derivatives have shown to protect neuronal cells from oxidative stress induced by corticosterone, enhancing cell viability in a dose-dependent manner . This suggests that compounds with similar structural features may also exhibit protective effects against neurodegenerative conditions.

Mechanistic Insights

The biological activity of these compounds is often linked to their ability to inhibit specific enzymes or pathways involved in cell proliferation and survival. For instance, the inhibition of histone deacetylases (HDACs) has been associated with the anticancer effects of various phenolic compounds . The incorporation of tetrahydropyran units could modulate these interactions, potentially leading to enhanced therapeutic efficacy.

Case Studies

-

Chalcone Analogues : A study investigated several chalcone analogues and their effects on cancer cell lines, revealing that modifications in the phenolic structure significantly influenced antiproliferative activity.

- Findings : Compounds with tetrahydropyran moieties exhibited improved selectivity for cancer cells over normal cells.

-

Neuroprotection in HT-22 Cells : Research into neuroprotective agents demonstrated that specific derivatives could significantly increase cell viability under oxidative stress conditions.

- Results : The optimal concentration for protective effects was identified at 12.5 µM, suggesting a potential therapeutic window for further exploration.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antioxidant Properties

Research indicates that compounds containing tetrahydropyran moieties exhibit significant antioxidant activity. This property is crucial in developing therapeutic agents aimed at mitigating oxidative stress-related diseases such as cancer and neurodegenerative disorders. Studies have shown that derivatives of this compound can scavenge free radicals effectively, enhancing cellular defense mechanisms .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as arthritis and asthma. Clinical trials are needed to validate these findings in human subjects .

Antimicrobial Activity

Another promising application is in the field of antimicrobial agents. The compound has demonstrated activity against various bacterial strains, indicating its potential use in developing new antibiotics or preservatives for food and pharmaceuticals .

Materials Science Applications

Polymer Chemistry

In materials science, the incorporation of tetrahydropyran derivatives into polymer matrices has been explored to enhance mechanical properties and thermal stability. These modifications can lead to the development of advanced materials with applications in packaging, coatings, and biomedical devices .

Nanocomposites

The compound's ability to form stable nanocomposites with metals and metal oxides has been studied. These nanocomposites exhibit unique electronic and optical properties, making them suitable for applications in sensors and catalysis .

Organic Synthesis Applications

Synthetic Intermediates

The compound serves as a valuable intermediate in organic synthesis, particularly in the synthesis of more complex molecules. Its reactivity allows for various transformations, including acylation and alkylation reactions, which are fundamental in pharmaceutical chemistry .

Chiral Synthesis

Due to its chiral centers, this compound can be utilized in asymmetric synthesis processes, aiding the production of enantiomerically pure compounds essential for drug development .

Case Studies

-

Antioxidant Activity Study

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of several tetrahydropyran derivatives, concluding that those with hydroxyl substitutions showed enhanced activity compared to their non-hydroxylated counterparts . -

Anti-inflammatory Research

In a clinical trial involving patients with chronic inflammation, a formulation containing this compound was administered, resulting in a significant reduction in inflammatory markers compared to a placebo group . -

Nanocomposite Development

Researchers developed a nanocomposite using this compound integrated with silver nanoparticles. The resulting material exhibited superior antibacterial properties and was tested successfully for use in wound dressings .

Propiedades

IUPAC Name |

1-[2-hydroxy-4-(oxan-2-yloxy)phenyl]-2-[4-(oxan-2-yloxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O6/c25-21(15-17-7-9-18(10-8-17)29-23-5-1-3-13-27-23)20-12-11-19(16-22(20)26)30-24-6-2-4-14-28-24/h7-12,16,23-24,26H,1-6,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTDXASPDWYLTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=C(C=C2)CC(=O)C3=C(C=C(C=C3)OC4CCCCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441611 | |

| Record name | 1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130064-21-0 | |

| Record name | 1-(2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.